molecular formula C8H8N4O2S2 B3356584 5-Anilino-1,3,4-thiadiazole-2-sulfonamide CAS No. 67341-56-4

5-Anilino-1,3,4-thiadiazole-2-sulfonamide

Cat. No. B3356584
CAS RN: 67341-56-4
M. Wt: 256.3 g/mol
InChI Key: FRUXEGXTPKKYCH-UHFFFAOYSA-N
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Description

5-Anilino-1,3,4-thiadiazole-2-sulfonamide is a chemical compound with the molecular formula C2H4N4O2S2 . It has an average mass of 180.209 Da and a monoisotopic mass of 179.977570 Da .


Synthesis Analysis

The synthesis of thiadiazole derivatives, including 5-Anilino-1,3,4-thiadiazole-2-sulfonamide, has been reported in various studies . For instance, a green synthesis and characterization of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines was carried out using vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst .


Molecular Structure Analysis

The molecular structure of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide consists of a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 5-Anilino-1,3,4-thiadiazole-2-sulfonamide have been studied in the context of its potential as a carbonic anhydrase inhibitor . The compound has been evaluated for its diuretic and anticonvulsant activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide include its molecular formula (C2H4N4O2S2), average mass (180.209 Da), and monoisotopic mass (179.977570 Da) .

Mechanism of Action

The mechanism of action of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide is related to its inhibitory effect on carbonic anhydrase, a metalloenzyme that plays a crucial role in various physiological processes .

Future Directions

The future directions for research on 5-Anilino-1,3,4-thiadiazole-2-sulfonamide could involve further exploration of its potential as a carbonic anhydrase inhibitor and its applications in the treatment of various conditions . Additionally, the development of novel synthesis methods and the study of its other biological activities could be areas of interest .

properties

IUPAC Name

5-anilino-1,3,4-thiadiazole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S2/c9-16(13,14)8-12-11-7(15-8)10-6-4-2-1-3-5-6/h1-5H,(H,10,11)(H2,9,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUXEGXTPKKYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70791493
Record name 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70791493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Anilino-1,3,4-thiadiazole-2-sulfonamide

CAS RN

67341-56-4
Record name 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70791493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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